molecular formula C17H18N2O B11122593 2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole

2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole

Cat. No.: B11122593
M. Wt: 266.34 g/mol
InChI Key: IYZOVRFXFSEXEV-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is an organic compound with a complex structure that includes a benzimidazole core substituted with a 2,6-dimethylphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylphenol and 5-methyl-1H-benzimidazole.

    Etherification: The 2,6-dimethylphenol undergoes etherification with a suitable alkylating agent, such as chloromethyl methyl ether, to form 2,6-dimethylphenoxy methyl ether.

    Nucleophilic Substitution: The benzimidazole core is then introduced through a nucleophilic substitution reaction, where the 2,6-dimethylphenoxy methyl ether reacts with 5-methyl-1H-benzimidazole under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Catalysts and automated control systems are often employed to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 2-[(2,6-dimethylphenoxy)methyl]-5-methylbenzoic acid.

    Reduction: Formation of 2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1,2-dihydrobenzimidazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

Medicinally, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to modulate biological pathways makes it a promising lead compound for the development of new drugs.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins. The phenoxy group can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dimethylphenoxy)methyl]-1H-benzimidazole: Lacks the methyl group at the 5-position, which can affect its reactivity and binding properties.

    2-[(2,6-Dimethylphenoxy)methyl]-5-chloro-1H-benzimidazole: The presence of a chlorine atom can significantly alter the compound’s electronic properties and reactivity.

    2-[(2,6-Dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole: The nitro group introduces electron-withdrawing effects, impacting the compound’s chemical behavior and biological activity.

Uniqueness

2-[(2,6-Dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is unique due to the specific combination of substituents on the benzimidazole core. The presence of both the 2,6-dimethylphenoxy group and the methyl group at the 5-position provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-7-8-14-15(9-11)19-16(18-14)10-20-17-12(2)5-4-6-13(17)3/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

IYZOVRFXFSEXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=C(C=CC=C3C)C

Origin of Product

United States

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